molecular formula C11H9BrClNO2S B14905374 5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide

5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B14905374
M. Wt: 334.62 g/mol
InChI Key: PYAXYHGPYGMSIK-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide is a halogenated heterocyclic compound featuring a furan-2-carboxamide core substituted with a bromine atom at the 5-position. The amide nitrogen is further functionalized with a 1-(5-chlorothiophen-2-yl)ethyl group, introducing a thiophene ring with a chlorine substituent. This structural complexity confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry and materials science applications.

Key structural attributes:

  • Furan core: The bromine atom at C5 enhances electrophilicity and influences π-π stacking interactions .
  • Amide linker: Facilitates hydrogen bonding and structural rigidity, critical for target binding in biological systems .

Properties

Molecular Formula

C11H9BrClNO2S

Molecular Weight

334.62 g/mol

IUPAC Name

5-bromo-N-[1-(5-chlorothiophen-2-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C11H9BrClNO2S/c1-6(8-3-5-10(13)17-8)14-11(15)7-2-4-9(12)16-7/h2-6H,1H3,(H,14,15)

InChI Key

PYAXYHGPYGMSIK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position of the furan ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DCM, THF), and bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4, BH3-THF), solvents (e.g., ether, THF).

Major Products

    Substitution: Various substituted furan derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

Scientific Research Applications

5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving thiophene and furan derivatives.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the bromine and chlorine atoms, as well as the furan and thiophene rings, contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the furan ring, thiophene group, or amide side chain. Below is a comparative analysis based on synthesis, spectral data, and biological activity (where available):

Structural and Functional Analogues

Compound Name Key Structural Differences Molecular Weight (g/mol) Key Spectral Data (NMR, HRMS) Biological Activity (if reported) Reference ID
5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide Thiazole instead of thiophene; nitro group 317.92 $ ^1H $ NMR (DMSO-d6): δ 13.57 (bs, 1H), 8.63 (s, 1H) Antimicrobial activity (broad-spectrum)
5-Bromo-N-(2-(3-chlorophenyl)ethyl)furan-2-carboxamide 3-Chlorophenyl ethyl vs. thiophenylethyl 328.59 Not explicitly reported; LCMS: m/z = 329 (M++1) inferred Not reported
5-Bromo-N-(8-chloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide Imidazopyridine core; multiple Cl atoms 408.11 HRMS: m/z 408.1109 ([M+H]+) Nurr1 agonist potential (neurodegenerative research)
5-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide Hydroxy-phenyl vs. thiophenylethyl 286.14 $ ^1H $ NMR: δ 7.69 (s, 1H), 2.04–1.74 (m, 3H) Crystallographic stability studies

Spectral and Analytical Data

  • $ ^1H $ NMR : Thiophenylethyl analogs exhibit distinct aromatic proton signals (e.g., δ 7.73 ppm for thiophene-H in vs. δ 7.65–7.25 ppm for phenyl-H in ).
  • HRMS : Accuracy within 0.1 ppm is achievable for halogenated derivatives (e.g., 317.9180 observed vs. 317.9179 calculated for ).

Biological Activity

5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic compound with potential pharmacological properties. Its structure includes a furan ring, a bromo substituent, and a chlorothiophene moiety, which may contribute to its biological activity. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H9_{9}BrClNO2_{2}S
  • Molecular Weight : 334.62 g/mol
  • CAS Number : 1147744-30-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, thiophene derivatives have shown effectiveness against various bacterial strains. The presence of the bromine and chlorothiophene groups in this compound may enhance its interaction with microbial membranes or enzymes, leading to increased antimicrobial efficacy.

Anti-inflammatory Properties

The compound's anti-inflammatory potential is supported by studies on related derivatives. These compounds often inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The mechanism may involve the modulation of signaling pathways like NF-kB, which is crucial in inflammatory responses.

Anticancer Activity

Several studies have reported that furan derivatives possess anticancer properties. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of thiophene derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications led to enhanced activity. The introduction of halogen groups was particularly noted to increase membrane permeability .
  • Anti-inflammatory Mechanism :
    • A derivative similar to the compound was tested for its ability to inhibit COX enzymes in vitro. Results showed a significant reduction in prostaglandin E2 production, indicating a strong anti-inflammatory effect .
  • Anticancer Activity :
    • In vitro assays demonstrated that furan derivatives can induce apoptosis in human cancer cell lines such as HeLa and MCF-7. The study highlighted that these compounds activate caspase pathways leading to programmed cell death .

Data Table: Biological Activities

Activity TypeAssessed EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
AnticancerInduction of apoptosis

The proposed mechanisms for the biological activities of this compound include:

  • Antimicrobial : Disruption of bacterial cell membranes and inhibition of essential enzymes.
  • Anti-inflammatory : Inhibition of COX enzymes and modulation of NF-kB signaling pathways.
  • Anticancer : Activation of apoptotic pathways through caspase activation.

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